Cas no 196-23-6 (Dibenzo[5,6:7,8]pentapheno[13,14-bcd]thiophene(9CI))
196-23-6 structure
Dibenzo[5,6:7,8]pentapheno[13,14-bcd]thiophene(9CI) Properties
Names and Identifiers
-
- Dibenzo[5,6:7,8]pentapheno[13,14-bcd]thiophene(9CI)
- AC1LCMVD
- DIBENZO[2,3:10,11]PERYLENO[1,12-BCD]THIOPHENE
- 10,11]PERYLENO[1,12-BCD]THIOPHENE
- 10,11]peryleno[1,12-bcd]thiophene20µg
- Flavophene
- FT-0701374
- Dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene
- Flavophen
- DTXSID30348245
- 196-23-6
- 16-thiaoctacyclo[15.12.0.02,15.03,8.04,28.09,14.018,23.024,29]nonacosa-1(17),2(15),3(8),4,6,9,11,13,18,20,22,24(29),25,27-tetradecaene
- XGBPPZOOIHXSTA-UHFFFAOYSA-N
- Dibenzo[5,6:7,8]pentapheno[13,14-bcd]thiophene #
- Dibenzo[2,3:10,11]peryleno[1,12-BCD]thiophene
- +Expand
-
- XGBPPZOOIHXSTA-UHFFFAOYSA-N
- InChI=1S/C28H14S/c1-3-9-21-15(7-1)17-11-5-13-19-20-14-6-12-18-16-8-2-4-10-22(16)28-26(24(18)20)25(23(17)19)27(21)29-28/h1-14H
- C1C=CC2C(=C3C=CC=C4C3=C3C=2SC2=C3C3=C(C5C=CC=CC=52)C=CC=C34)C=1
Computed Properties
- 382.08200
- 0
- 1
- 0
- 382.08162162g/mol
- 29
- 615
- 0
- 0
- 0
- 0
- 0
- 1
- 7.3
- 28.2Ų
Experimental Properties
- 8.69610
- 28.24000
Dibenzo[5,6:7,8]pentapheno[13,14-bcd]thiophene(9CI) Security Information
Dibenzo[5,6:7,8]pentapheno[13,14-bcd]thiophene(9CI) Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Dibenzo[5,6:7,8]pentapheno[13,14-bcd]thiophene(9CI) Related Literature
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1. Index of subjects, 1957
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2. Addition reactions of heterocyclic compounds. Part 72. Dimethyl acetylenedicarboxylate with 1,2,6,7,8,9-hexahydropyrrolo[3,2,1-jk]carbazoleR. Morrin Acheson,Roy M. Letcher,Garry Procter J. Chem. Soc. Perkin Trans. 1 1980 535
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3. Index of authors, 1957
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4. 408. The crystal and molecular structure of pentaphenylphosphorusP. J. Wheatley J. Chem. Soc. 1964 2206
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5. 890. Synthetic applications of activated metal catalysts. Part V. The desulphurisation of flavophen and of tetraphenylthiophenG. M. Badger,B. J. Christie,Jenneth M. Pryke,W. H. F. Sasse J. Chem. Soc. 1957 4417
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6. Cationic transition-metal complexes. Part VI. The synthesis of dicarbene complexes of rhodium(III) and iron(II)Peter R. Branson,Robert A. Cable,Michael Green,Malcolm K. Lloyd J. Chem. Soc. Dalton Trans. 1976 12
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